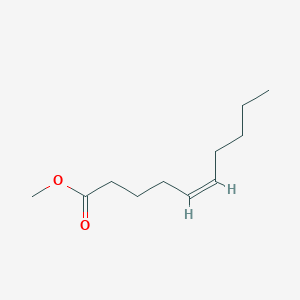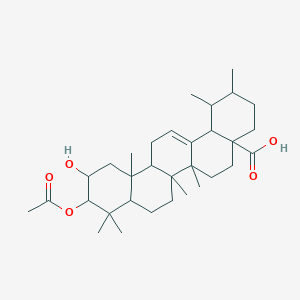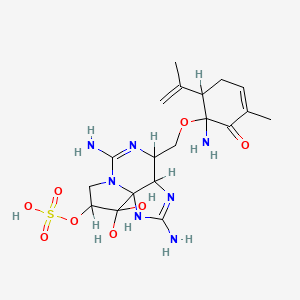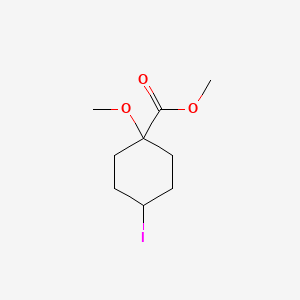
5-Decenoic acid, methyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-decenoico, éster metílico, (Z)- es un compuesto orgánico con la fórmula molecular C11H20O2. Es un derivado de éster metílico del ácido 5-decenoico, caracterizado por un doble enlace en la configuración Z (cis). Este compuesto es parte de la familia de ésteres metílicos de ácidos grasos y se utiliza en diversas aplicaciones químicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido 5-decenoico, éster metílico, (Z)- se puede sintetizar mediante la metátesis de olefinas de ácidos grasos y aceites vegetales. Este proceso implica el uso de catalizadores como los catalizadores de Grubbs, catalizadores de renio, molibdeno y tungsteno . Las condiciones de reacción suelen incluir temperaturas y presiones moderadas para facilitar la reacción de metátesis.
Métodos de producción industrial
La producción industrial de ácido 5-decenoico, éster metílico, (Z)- a menudo implica el uso de materias primas renovables como los aceites vegetales. El proceso incluye la funcionalización selectiva de la cadena alquílica de los ácidos grasos mediante reacciones radicales, electrófilas, nucleófilas y pericíclicas .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-decenoico, éster metílico, (Z)- sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Halógenos, nucleófilos y otros reactivos en diversas condiciones dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido 5-decenoico, éster metílico, (Z)-, que se pueden utilizar en síntesis químicas e aplicaciones industriales adicionales.
Aplicaciones Científicas De Investigación
El ácido 5-decenoico, éster metílico, (Z)- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como precursor en la síntesis de otros compuestos orgánicos y como reactivo en varias reacciones químicas.
Biología: Estudiado por sus posibles actividades biológicas e interacciones con sistemas biológicos.
Medicina: Investigado por sus posibles propiedades terapéuticas y como componente en formulaciones de fármacos.
Industria: Utilizado en la producción de lubricantes, tensioactivos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-decenoico, éster metílico, (Z)- implica su interacción con dianas moleculares y vías dentro de los sistemas biológicos. El compuesto puede interactuar con enzimas, receptores y otras biomoléculas, dando lugar a diversos efectos biológicos. Las vías y dianas moleculares específicas involucradas dependen del contexto de su uso y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 9-octadecenoico, éster metílico, (Z)-: Otro éster metílico de ácido graso con una estructura similar pero una cadena de carbono más larga.
Éster metílico de ácido cis-5-dodecenoico: Un compuesto similar con una longitud de cadena de carbono y una configuración ligeramente diferentes.
Singularidad
El ácido 5-decenoico, éster metílico, (Z)- es único debido a su longitud de cadena de carbono específica y la posición del doble enlace en la configuración Z (cis). Esta singularidad estructural imparte propiedades químicas y físicas distintas, haciéndolo adecuado para aplicaciones específicas en química, biología, medicina e industria.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
methyl (Z)-dec-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3/b7-6- |
Clave InChI |
YYRDDAPQDPABPZ-SREVYHEPSA-N |
SMILES isomérico |
CCCC/C=C\CCCC(=O)OC |
SMILES canónico |
CCCCC=CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)


![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)

![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)

